Thiodiacetic acid is a dicarboxylic acid.
Thiodiglycolic acid
CAS No.: 123-93-3
Cat. No.: VC0545213
Molecular Formula: C4H6O4S
Molecular Weight: 150.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123-93-3 |
|---|---|
| Molecular Formula | C4H6O4S |
| Molecular Weight | 150.16 g/mol |
| IUPAC Name | 2-(carboxymethylsulfanyl)acetic acid |
| Standard InChI | InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) |
| Standard InChI Key | UVZICZIVKIMRNE-UHFFFAOYSA-N |
| SMILES | C(C(=O)O)SCC(=O)O |
| Canonical SMILES | C(C(=O)O)SCC(=O)O |
| Appearance | Solid powder |
| Colorform | Crystals from water A white powder or crystals from ethyl acetate/benzene Colorless crystals |
| Melting Point | 129.0 °C 129 °C 129°C |
Introduction
Chemical and Structural Properties
Thiodiglycolic acid is a crystalline solid with a molecular weight of 150.15 g/mol. Its structure comprises two acetic acid moieties connected by a thioether (-S-) linkage, conferring unique reactivity as both a reducing and complexing agent. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 128–131°C | |
| Density | 1.352 g/cm³ (estimate) | |
| Solubility in Water | 400 g/L at 20°C | |
| pKa Values | 3.32 (first COOH), 4.29 (second COOH) | |
| Refractive Index | 1.5500 (estimate) |
TDGA’s high water solubility and low octanol-water partition coefficient (LogP = -0.78) suggest limited bioaccumulation potential . Its acidity enables chelation of metal ions, making it useful in analytical chemistry for detecting copper, lead, and mercury .
Synthesis and Industrial Production
TDGA is synthesized primarily through two routes:
Reaction of L-Methionine with Chloroacetic Acid
A 1 L reactor charged with L-methionine (0.6 mol), chloroacetic acid (0.84 mol), and water (500 mL) at 80°C for 8 hours yields a mixture containing TDGA, homoserine lactone hydrochloride, and (methylthio)acetic acid. The crude product is purified via solvent evaporation under reduced pressure .
Bunte Salt Intermediate Method
Chloroacetic acid reacts with sodium thiosulfate to form a Bunte salt (Na[O₃S₂CH₂CO₂H]), which hydrolyzes in water to produce TDGA and sodium bisulfate . This method achieves higher purity but requires careful pH control to prevent disulfide formation.
Applications in Industry and Biomedicine
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Biomarker for VCM Exposure: TDGA is the primary urinary metabolite of vinyl chloride, with concentrations correlating with airborne VCM levels. Median urinary TDGA in children near petrochemical complexes reaches 147.6 μg/g creatinine, compared to 17.3 μg/g creatinine in control groups .
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Leather Processing: Acts as a reducing agent to break disulfide bonds in keratin, facilitating depilation .
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PVC Stabilizers: Organotin derivatives of TDGA (e.g., dioctyltin bis(thioglycolate)) prevent thermal degradation in polyvinyl chloride products .
Toxicological Profile and Health Risks
Acute Toxicity
| Species | Route | LD₅₀ (mg/kg) | Symptoms | Source |
|---|---|---|---|---|
| Rat | Oral | 73 | Piloerection, lethargy, death | |
| Rabbit | Dermal | 142 | Skin corrosion, respiratory distress |
TDGA exposure induces oxidative stress, evidenced by glutathione depletion in murine hepatocytes .
Chronic Effects
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NAFLD in Children: A dose-response relationship exists between TDGA levels and NAFLD risk. Children in the highest TDGA quartile (≥160 μg/g creatinine) exhibit 4.95-fold higher odds of NAFLD compared to the lowest quartile .
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Hepatotoxicity: Chronic exposure disrupts lipid metabolism, elevating serum ALT levels (27.8 U/L in exposed vs. 18.3 U/L in controls) .
Environmental Impact and Exposure Pathways
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Industrial Emissions: TDGA detected in wastewater from PVC manufacturing units at concentrations up to 12.7 mg/L .
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Airborne VCM Conversion: Atmospheric VCM undergoes hepatic metabolism to TDGA, with a half-life of 4–8 hours in humans .
Analytical Detection Methods
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Achieves a detection limit of 0.5 μg/L in urine, with recovery rates of 92–105% .
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Gas Chromatography (GC): Derivatization with trimethylsilyl (TMS) agents enhances volatility, enabling detection at 1541 RI on DB-5 columns .
Regulatory Guidelines
| Agency | Standard | Limit | Source |
|---|---|---|---|
| OSHA | Permissible Exposure Limit (PEL) | 1 ppm (8-hour) | |
| EU | Skin Corrosion Category 1 | H314 |
Recent Research Advancements
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Mechanistic Insights: TDGA inhibits mitochondrial β-oxidation, leading to hepatic triglyceride accumulation. In vitro studies show a 2.3-fold increase in lipid droplets at 100 μM exposure .
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Intervention Strategies: Vitamin B supplementation reduces urinary TDGA by 34% in high-exposure cohorts, suggesting a protective role against oxidative damage .
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